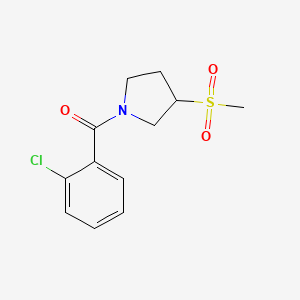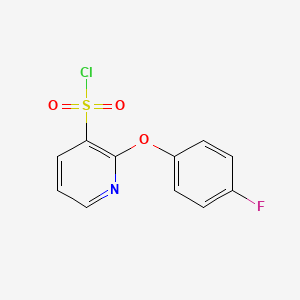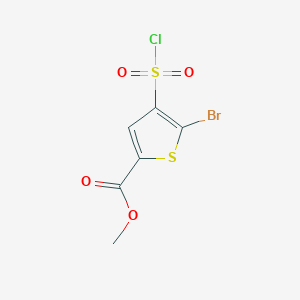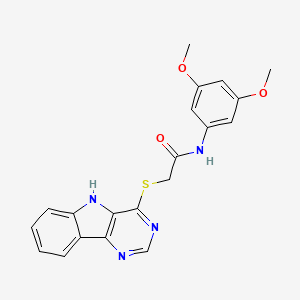![molecular formula C17H16N2O4S2 B2621351 4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886935-74-6](/img/structure/B2621351.png)
4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole derivatives have been synthesized and used in various applications. For instance, a new benzothiazole azo dye, also known as “BAN”, has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various methods . The change in the optical property of the benzothiazole derivative upon complexation with mercury (II) was confirmed by ab initio calculations .Chemical Reactions Analysis
Benzothiazole derivatives have been used in various chemical reactions. For example, a benzothiazole derivative known as PDBT shows a new absorption peak at 451 nm with a color transformation from colorless to reddish-brown after reaction with CN− .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed . For example, the benzothiazole derivative PDBT shows a significant increase in fluorescence at 445 nm, resulting in strong sky-blue fluorescence emission when exposed to CN− .科学研究应用
Pesticidal Agents
The compound has been used in the synthesis of novel pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Chemosensor for Mercury Detection
The compound has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .
Fluorescence Emission
Upon complexation with mercury (II), the compound causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
Quantification of Mercury Ions
The compound was used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10 −8 M (10 ppb) . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg 2+ concentration in drinking water that is set by the WHO .
Determination of Cysteine
The compound complex with mercury (II) was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound–Hg (II) complex .
Detection of Biothiols
The compound offers a sensitive, and rapid tool for the detection of mercury (II) in water. In addition, the compound–Hg (II) complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine and glutathione in biology research and pharmaceutical/food industries .
作用机制
未来方向
Benzothiazole derivatives have potential applications in various fields. For instance, the BAN–Hg (II) complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
属性
IUPAC Name |
4-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)13-7-4-11(5-8-13)16(20)19-17-18-14-9-6-12(23-2)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQCUKWASAASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)





![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone](/img/structure/B2621279.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2621284.png)

![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)